2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol
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Overview
Description
2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-3,4-DIBROMO-6-METHOXYPHENOL is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-3,4-DIBROMO-6-METHOXYPHENOL typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 3,4-dibromo-6-methoxyphenol under acidic conditions. The reaction is facilitated by the presence of a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal species.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of organic semiconductors and fluorescent materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The benzothiazole moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst in organic synthesis.
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Investigated for its antiviral activity.
Uniqueness
2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-3,4-DIBROMO-6-METHOXYPHENOL stands out due to its dual functionality, combining the biological activity of the benzothiazole moiety with the reactivity of the dibromo and methoxy groups. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C21H14Br2N2O3S |
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Molecular Weight |
534.2 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C21H14Br2N2O3S/c1-28-17-9-14(22)19(23)13(20(17)27)10-24-11-6-7-16(26)12(8-11)21-25-15-4-2-3-5-18(15)29-21/h2-10,26-27H,1H3 |
InChI Key |
KOUVLUKKDHULLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Br)Br |
Origin of Product |
United States |
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